molecular formula C7H11N3O2S B3018875 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1521489-83-7

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B3018875
CAS RN: 1521489-83-7
M. Wt: 201.24
InChI Key: UKIMBZAGEPTCBG-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is a compound that falls within the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrase enzymes, which are critical for various physiological functions. Although the specific compound 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide is not directly mentioned in the provided papers, the related structures and activities of similar sulfonamide-containing compounds offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, suggesting that similar methods could potentially be applied to synthesize the compound . Additionally, a Lewis base-catalyzed synthesis involving a 1,3-sulfonyl shift has been developed for highly substituted 4-sulfonyl-1H-pyrazoles, which could be relevant for synthesizing the cyclopropylmethyl variant .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a pyrazole ring. The pyrazole ring is a five-membered heterocycle containing nitrogen atoms, which can interact with biological targets such as enzymes. The presence of a cyclopropylmethyl group would likely influence the compound's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, gold(I)-catalyzed intramolecular hydroamination and ring-opening reactions have been described for sulfonamide-substituted cyclopropylcarbinols, which could be relevant for the compound's reactivity . Additionally, the sulfonamide moiety itself is known to be a versatile functional group that can engage in different types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific substituents. For example, the introduction of a cyclopropylmethyl group could affect the compound's solubility, stability, and overall reactivity. The presence of the sulfonamide group typically confers good solubility in polar solvents and the ability to form hydrogen bonds, which is important for their biological activity .

Relevant Case Studies

Several studies have explored the biological activities of sulfonamide derivatives. For instance, novel pyrazole-3,4-dicarboxamides bearing sulfonamide moieties have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes, which could suggest similar potential for the compound . Additionally, sulfonamide derivatives have been evaluated for their anti-inflammatory and antimicrobial activities, indicating the therapeutic potential of these compounds . Metal complexes of pyrazole-based sulfonamides have also been synthesized and shown to have enhanced inhibitory activity on carbonic anhydrase isoenzymes compared to the free ligand .

Mechanism of Action

The mechanism of action would depend on the biological or chemical processes that the compound is involved in. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMBZAGEPTCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonamide

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